molecular formula C15H23N5O2 B2891532 8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 1361004-22-9

8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2891532
CAS No.: 1361004-22-9
M. Wt: 305.382
InChI Key: KKMZBJBRXLXLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide was synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a purine ring, which is a type of heterocyclic aromatic organic compound. It also contains a piperidine ring, which is a common structural motif in many pharmaceuticals .

Scientific Research Applications

Psychotropic Potential and Receptor Affinity

Research into arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones has identified potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying anxiolytic and antidepressant properties. One study demonstrated that certain derivatives produced a significant antidepressant-like effect in animal models, suggesting their potential psychotropic activity. These findings highlight the compound's relevance in designing new ligands for serotonin receptors with possible therapeutic applications for mood disorders (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Effects

Another area of application is in the development of analgesic and anti-inflammatory agents. A study on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties found that many of these compounds showed significant analgesic activity in vivo. Some derivatives were more active than reference drugs, indicating their potential as new classes of pain and inflammation modulators (Zygmunt et al., 2015).

Intermolecular Interactions in Materials Design

The compound also finds application in materials science, where the study of intermolecular interactions in methylxanthines, including derivatives similar to "8-((2-ethylpiperidin-1-yl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione", provides insights into the design of new materials. Research has analyzed these interactions' topology, offering preliminary information crucial for designing compounds with specific binding properties, potentially relevant in pharmaceuticals and material engineering (Latosinska et al., 2014).

Synthesis and Characterization

In the field of synthetic chemistry, novel synthetic approaches and characterizations of purine derivatives, including similar compounds, have been explored. These studies contribute to the broader understanding of purine chemistry and its applications in developing pharmacologically active substances and materials with unique properties (Yadava et al., 2010).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential applications in pharmaceuticals .

Properties

IUPAC Name

8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-4-10-7-5-6-8-20(10)9-11-16-12-13(17-11)18(2)15(22)19(3)14(12)21/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMZBJBRXLXLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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